molecular formula C18H14N6O B2599655 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900868-60-2

7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2599655
CAS RN: 900868-60-2
M. Wt: 330.351
InChI Key: MYXNJTDNVAEAIL-UHFFFAOYSA-N
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Description

7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C18H14N6O and its molecular weight is 330.351. The purity is usually 95%.
BenchChem offers high-quality 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Characterization

Researchers have developed numerous methods for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, demonstrating the versatility of these compounds. The synthesis of tritium-labeled SCH 58261, a potent A2A adenosine receptor antagonist, exemplifies the advancement in labeling techniques, which aids in receptor characterization and drug development processes (Baraldi et al., 1996). Additionally, regioselective synthesis methods have been explored, utilizing various cyclocondensation reactions under both thermal and microwave irradiation conditions to create fused heterocycles incorporating phenylsulfonyl moiety, showcasing the structural diversity and complexity that can be achieved (Salem et al., 2015).

Potential Applications

The research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has uncovered a range of potential applications, particularly in the field of medicinal chemistry. For instance, novel pyrazolo[1,5‐a]pyrimidine derivatives have shown promising biological activities, including antimicrobial properties, which could lead to the development of new therapeutic agents (Mabkhot et al., 2016). Moreover, these compounds have been evaluated for their analgesic and anti-inflammatory activities, indicating their potential as pain management and anti-inflammatory drugs (Shaaban et al., 2008).

Structural and Activity Relationship Studies

Structural and activity relationship studies have been a significant focus in the research of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These studies aim to understand how different substitutions and modifications affect the biological activity and receptor affinity of these compounds. For instance, Baraldi et al. (2003) explored a series of C9- and C2-substituted derivatives, extending the structure-activity relationship work on this class of tricyclic compounds, revealing insights into the molecular basis of their interaction with adenosine receptors (Baraldi et al., 2003).

properties

IUPAC Name

10-(3,5-dimethylphenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c1-11-6-12(2)8-13(7-11)24-17-14(9-20-24)18-21-16(15-4-3-5-25-15)22-23(18)10-19-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXNJTDNVAEAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.